molecular formula C26H25N3O5 B2952905 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896376-74-2

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2952905
CAS RN: 896376-74-2
M. Wt: 459.502
InChI Key: XYWKMZWSCOWWRY-UHFFFAOYSA-N
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Description

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H25N3O5 and its molecular weight is 459.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis Compounds within the quinazolinone family, which includes the mentioned compound, have been synthesized through various chemical processes, illustrating their chemical versatility and potential for modification. For example, the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated significant antitumor activity, showcasing the methodological advancements in synthesizing these compounds and evaluating their biological activities (Ibrahim A. Al-Suwaidan et al., 2016). Such synthetic advancements allow for the exploration of new therapeutic potentials and the development of novel drugs.

Antitumor and Anticancer Properties Research has identified various quinazolinone derivatives with promising antitumor and anticancer properties. The design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, indicating the potential of these compounds in cancer therapy. Molecular docking studies further support their efficacy, suggesting a mechanism of action through inhibition of specific cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). This highlights the compound's relevance in the development of new anticancer drugs.

Antimicrobial Activity The structural versatility of quinazolinone derivatives extends to antimicrobial applications as well. Synthesis of new quinazolin-4(3H)ones and their evaluation for antimicrobial activities revealed that certain derivatives exhibit good activity against various microbial strains, comparing favorably with standard drugs. This suggests the potential of quinazolinone compounds in addressing antibiotic resistance and developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Neuroprotective and Anticonvulsant Effects Quinazolinone derivatives have also been explored for their neuroprotective and anticonvulsant effects. For instance, a novel anilidoquinoline derivative was evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This indicates the potential of quinazolinone compounds in the treatment of viral encephalitis and possibly other neurological disorders (Joydeep Ghosh et al., 2008).

Molecular Docking and Biological Potentials The exploration of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide through DFT, molecular docking, and biological studies highlights its potential against BRCA2 complex, suggesting inhibitory activity that could be leveraged in cancer therapy. The detailed investigation of its vibrational spectroscopy, electrostatic potential, and docking scores provides insights into its mechanism of action and therapeutic potential (A. El-Azab et al., 2016).

Mechanism of Action

properties

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14,20H,15-16H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLYNLVWFCVUPA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.